molecular formula C18H16F2N4O3S B2924632 2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946304-03-6

2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2924632
CAS No.: 946304-03-6
M. Wt: 406.41
InChI Key: UIJUIBMSOGLOMJ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a high-purity synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a 2,4-difluorobenzenesulfonamide moiety with a 6-methoxy-2-methylpyrimidine group linked via a phenylamino bridge, making it a valuable chemical tool for investigating targeted protein inhibition. Compounds with similar structural features, particularly the phenylaminopyrimidine scaffold, have been extensively studied as potent inhibitors of protein kinases and are investigated for modulating various disease pathways. The benzenesulfonamide group is a privileged pharmacophore known to contribute to carbonic anhydrase inhibitory activity, which has been linked to potential applications in managing neuropathic pain states in research models . The specific substitution pattern with fluorine atoms at the 2- and 4-positions of the benzene ring is designed to optimize electronic properties and metabolic stability for enhanced biological activity. Researchers utilize this compound primarily in in vitro biochemical assays to study enzyme inhibition mechanisms, cellular signaling pathways, and structure-activity relationships. It serves as a key intermediate in the synthesis of more complex molecules and as a reference standard in analytical method development. Current research applications include investigating potential modulatory effects on hyperproliferative disorders , inflammatory conditions , and metabolic diseases . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for use by qualified researchers in controlled laboratory settings.

Properties

IUPAC Name

2,4-difluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O3S/c1-11-21-17(10-18(22-11)27-2)23-13-4-6-14(7-5-13)24-28(25,26)16-8-3-12(19)9-15(16)20/h3-10,24H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJUIBMSOGLOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural features, it’s plausible that it interacts with its targets via hydrogen bonding and hydrophobic interactions. The presence of the pyrimidine ring and the sulfonamide group could potentially allow for interactions with biological targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic stability remain to be determined. The presence of the difluoro and methoxy groups may influence its absorption and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its ability to interact with its targets can be influenced by pH. Similarly, temperature can affect the compound’s stability and its interactions with biological targets.

Biological Activity

2,4-Difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structural formula can be described as follows:

  • Molecular Formula : C16H13F2N3O4S
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific enzymes or receptors involved in disease pathways. The presence of the methoxy and pyrimidine groups suggests potential interactions with various biological targets.

Pharmacological Properties

The compound has been evaluated for its effects on several biological systems. Key findings include:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro tests suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Enzyme Inhibition : The compound has been identified as a reversible inhibitor of DprE1, an essential enzyme in mycobacterial cell wall synthesis, indicating potential use in treating tuberculosis .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study 1 : A study evaluated the antimicrobial activity against Mycobacterium tuberculosis (Mtb), showing an MIC (Minimum Inhibitory Concentration) of 0.39 µg/mL for a closely related compound .
CompoundMIC (µg/mL)Target
B180.39DprE1
TBA-7371~0.5DprE1
  • Study 2 : Another study focused on the cytotoxicity profile against various human cell lines, demonstrating that compounds similar to this sulfonamide did not exhibit significant cytotoxic effects, suggesting a favorable safety profile .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Pyrimidine Core

The pyrimidine ring and sulfonamide group are critical for target binding. Modifications to these regions significantly alter pharmacological profiles:

Compound Name / CAS Substituents (Pyrimidine) Sulfonamide Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound (946304-23-0) 6-methoxy, 2-methyl 2,4-difluoro C₁₉H₁₈F₂N₄O₃S 420.4 Reference compound
BD02522422 (1019169-83-5) 6-(p-tolylamino), 2-methyl 2,4-difluoro C₂₄H₂₁F₂N₅O₂S 505.5 Larger aryl substituent at 6-position increases steric bulk
N-(4-((6-Ethoxy-2-Methylpyrimidin-4-yl)Amino)Phenyl)-2,4-Difluorobenzenesulfonamide (946304-23-0) 6-ethoxy, 2-methyl 2,4-difluoro C₂₀H₂₀F₂N₄O₃S 434.4 Ethoxy group enhances lipophilicity vs. methoxy
N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Fluorobenzamide (289629-99-8) 4,6-dimethyl Benzamide (replaces sulfonamide) C₁₉H₁₇FN₄O₃S 400.4 Benzamide substitution reduces sulfonamide-mediated hydrogen bonding

Key Observations :

  • Methoxy vs.
  • Aryl vs. Alkyl Substituents: BD02522422’s p-tolylamino group introduces steric hindrance, which may affect target binding compared to the smaller methoxy group in the target compound .
  • Sulfonamide vs. Benzamide : Replacing the sulfonamide with a benzamide (CAS 289629-99-8) eliminates the acidic sulfonamide proton, altering solubility and target interactions .

Pharmacological Analogs: Anti-Cancer and Kinase Inhibitors

Several analogs with the 2,4-difluorobenzenesulfonamide scaffold show marked bioactivity:

Compound Name / CAS Target/Activity Structural Modifications vs. Target Compound Reference
DHW-208 PI3K inhibitor (anti-breast cancer) Quinazolin-6-yl and pyrazol-4-yl substituents [14]
GSK-2126458 PI3K/mTOR inhibitor (clinical phase) Difluoro-sulfonamide with morpholine and triazine groups [7]
PKI-587 Dual PI3K/mTOR inhibitor Dimethylaminopiperidine-carbonyl and morpholino groups [7]

Key Observations :

  • DHW-208 : Retains the 2,4-difluorobenzenesulfonamide group but replaces the pyrimidine with a quinazoline-pyrrole system. This modification enhances PI3K subunit selectivity .
  • GSK-2126458 : Shares the difluoro-sulfonamide motif but incorporates a triazine-morpholine scaffold, improving kinase binding affinity .
  • Therapeutic Implications : The target compound’s pyrimidine core may offer a balance between steric accessibility and metabolic stability compared to bulkier analogs like PKI-585.

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